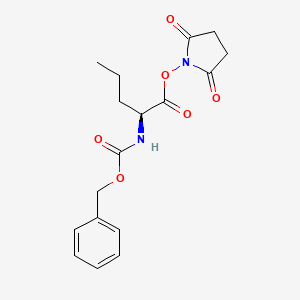

Z-Allo-thr(tbu)-oh dcha

カタログ番号 B612921

CAS番号:

198828-94-3

分子量: 490.68

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-Allo-Thr-OMe is a derivative of L-allo-Threonine . It’s a type of CBZ-Amino Acids with the molecular formula C13H17NO5 and a molecular weight of 267.3 .

Synthesis Analysis

The synthesis of Z-Allo-Thr-OMe can be achieved from L-Threonine, O-methyl-, methyl ester, and Benzyl chloroformate . Chemicalbook provides three synthetic routes .Molecular Structure Analysis

The IUPAC name for Z-Allo-Thr-OMe is methyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis

Z-Allo-Thr-OMe is a reactant used in the synthesis of the antibiotic Globomycin and its congener, SF-1902 A5 .Physical And Chemical Properties Analysis

The physical and chemical properties of Z-Allo-Thr-OMe include its molecular weight of 267.3 and its molecular formula of C13H17NO5 .科学的研究の応用

Synthesis and Peptide Research

- The synthesis of protected glycopeptides, such as Z-Thr(tBu)-Ala-Thr-[α-D-Gal(Bzl)4]-Thr(tBu)-NHNH-Boc, showcases a stepwise coupling strategy. This method could be relevant to understanding the synthesis processes involving Z-Allo-thr(tbu)-oh dcha, as it involves protected amino acids and glycosylation, which are key in peptide synthesis and modification (Gobbo et al., 1988).

- Studies on the sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides explore the stereochemical purity of products, including residues like Thr(tBu), which are closely related to the Z-Allo-thr(tbu)-oh dcha chemistry (Benoiton et al., 2009).

- An improved synthesis of protected d-allothreonine derivatives from l-threonine has been described, highlighting methods that could potentially be applied to or inform the synthesis and application of Z-Allo-thr(tbu)-oh dcha (Kikuchi & Konno, 2013).

Material Science and Thermal Coatings

- Research on thermal barrier coatings (TBCs) with low thermal conductivity, such as La2O3-ZrO2-CeO2 (LZC)/Y2O3-stabilized ZrO2 (YSZ) coatings, discusses the development of materials with enhanced thermal performance. This research demonstrates the broader applicative context of materials research, potentially relevant to the chemistry of Z-Allo-thr(tbu)-oh dcha (Shen et al., 2019).

Photocatalysis

- The fabrication of a Z-scheme BiFeO3-g-C3N4-WO3 photocatalyst for water reduction and 2,4-dichlorophenol degradation under visible light irradiation demonstrates the application of novel materials in environmental remediation. This research could provide insight into potential photocatalytic or environmental applications of Z-Allo-thr(tbu)-oh dcha related compounds (Ali et al., 2020).

特性

IUPAC Name |

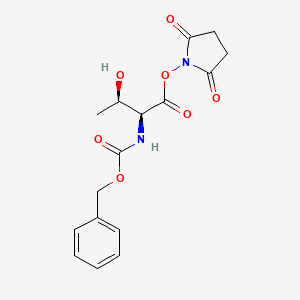

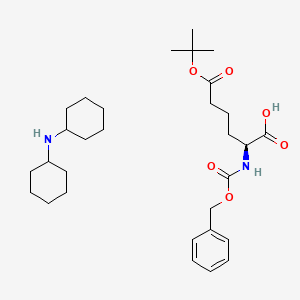

N-cyclohexylcyclohexanamine;(2S,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGGZKHUOOUVBV-JZKFLRDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Z-L-tyrosine 4-methoxy-beta-naphthylamide

201983-41-7

Z-Orn(Z)-osu

90970-61-9

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)